molecular formula C8H14ClN3O2 B12219033 3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride

3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride

Cat. No.: B12219033
M. Wt: 219.67 g/mol
InChI Key: KFOSDZVHLUWZGN-UHFFFAOYSA-N
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Description

3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride is an organic compound that belongs to the class of pyrazoles. It is characterized by the presence of an amino group and a methyl group attached to a pyrazole ring, which is further connected to a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride typically involves the reaction of 3-amino-5-methylpyrazole with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group and the pyrazole ring play a crucial role in binding to these targets, which can include enzymes, receptors, or other biomolecules. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Amino-5-methylpyrazol-1-yl)acetic acid;hydrochloride
  • 3-(3-Amino-5-methylpyrazol-1-yl)propanoic acid;hydrochloride

Uniqueness

3-(3-Amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride is unique due to its specific structural features, such as the presence of both an amino group and a methyl group on the pyrazole ring, as well as the propanoic acid moiety

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

3-(3-amino-5-methylpyrazol-1-yl)-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-5(8(12)13)4-11-6(2)3-7(9)10-11;/h3,5H,4H2,1-2H3,(H2,9,10)(H,12,13);1H

InChI Key

KFOSDZVHLUWZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C(=O)O)N.Cl

Origin of Product

United States

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